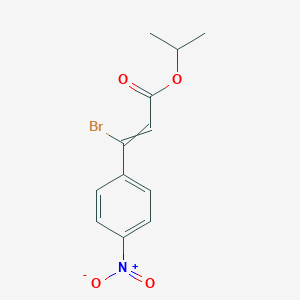
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate: is an organic compound that features a bromine atom and a nitrophenyl group attached to a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate typically involves the esterification of 3-bromo-3-(4-nitrophenyl)prop-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 3-hydroxy-3-(4-nitrophenyl)prop-2-enoate or similar derivatives.
Reduction: Formation of Propan-2-yl 3-amino-3-(4-nitrophenyl)prop-2-enoate.
Oxidation: Formation of Propan-2-yl 3-bromo-3-(4-nitrosophenyl)prop-2-enoate.
Scientific Research Applications
Chemistry: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules in organic synthesis due to its reactive bromine and nitro groups.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. The nitrophenyl group is known for its biological activity, and modifications of this compound can lead to the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate depends on the specific application. In biological systems, the nitrophenyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The bromine atom can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparison with Similar Compounds
- Propan-2-yl 3-bromo-3-(4-methylphenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-chlorophenyl)prop-2-enoate
- Propan-2-yl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
Uniqueness: Propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making this compound versatile in synthetic applications. Additionally, the nitro group can enhance the biological activity of the compound, making it a valuable intermediate in drug development.
Properties
CAS No. |
832734-37-9 |
|---|---|
Molecular Formula |
C12H12BrNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
propan-2-yl 3-bromo-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrNO4/c1-8(2)18-12(15)7-11(13)9-3-5-10(6-4-9)14(16)17/h3-8H,1-2H3 |
InChI Key |
FQCUOUJUNPUGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


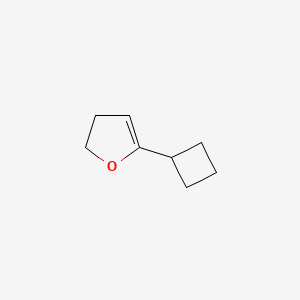
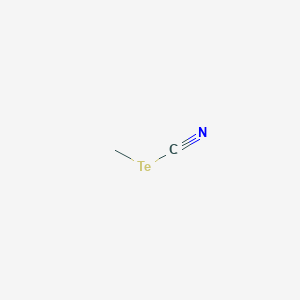
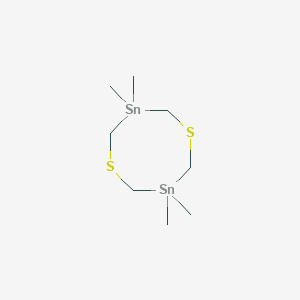
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
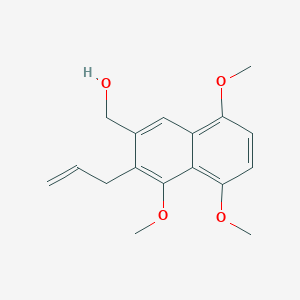
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)
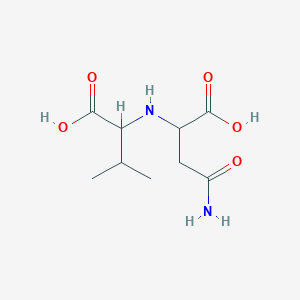

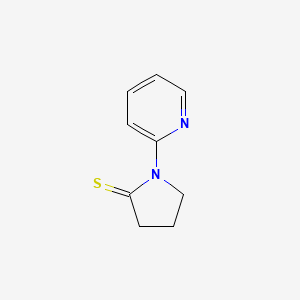
propanedinitrile](/img/structure/B14199672.png)
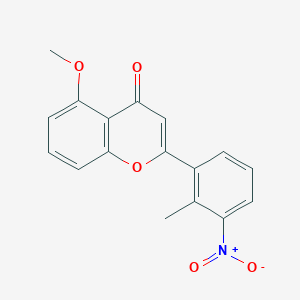
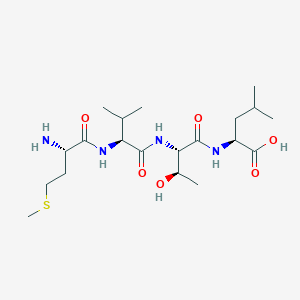
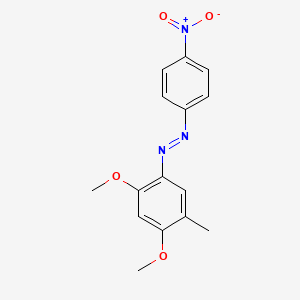
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
